3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one
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Overview
Description
3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a benzofuran moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-1-naphthaldehyde with a suitable benzofuran precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the naphthyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating mixtures under controlled temperatures.
Major Products Formed
Scientific Research Applications
3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-2-naphthyl)propionic acid
- 4-(Acyloxy)-1-naphthyl (meth)acrylate
Uniqueness
Compared to similar compounds, 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its benzofuran moiety, combined with the methoxy-naphthyl group, provides a versatile scaffold for various applications.
Properties
CAS No. |
56282-17-8 |
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Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H16O3/c1-20(16-10-6-5-9-15(16)19(21)23-20)17-11-12-18(22-2)14-8-4-3-7-13(14)17/h3-12H,1-2H3 |
InChI Key |
RHJORMNNSJVMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)OC |
Origin of Product |
United States |
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